c-di-AMP

Übersicht

Beschreibung

Cyclic di-adenosine monophosphate is a second messenger used in signal transduction in bacteria and archaea. It is present in many Gram-positive bacteria, some Gram-negative species, and archaea of the phylum Euryarchaeota. This compound is involved in various cellular processes, including growth, cell wall homeostasis, bacterial biofilm formation, virulence gene expression, heat and osmotic stress regulation, sporulation, potassium transport, lysis, and antibiotic resistance .

Wissenschaftliche Forschungsanwendungen

Cyclic di-adenosine monophosphate has numerous scientific research applications. In bacteria, it regulates cell wall homeostasis, osmotic pressure, DNA damage response, central metabolism, biofilm formation, acid stress resistance, and other functions . In humans, it plays a role in the innate immune response and antiviral response against pathogens . The compound is also being explored as a potential vaccine adjuvant due to its ability to stimulate host immune responses .

Wirkmechanismus

Cyclic di-adenosine monophosphate, also known as Cyclic di-AMP, is a second messenger used in signal transduction in bacteria and archaea . It plays a crucial role in various physiological functions and has been implicated in the control of growth, cell wall homeostasis, bacterial biofilm formation, virulence gene expression, heat and osmotic stress regulation and responses, sporulation, potassium transport, lysis, and antibiotic resistance .

Target of Action

Cyclic di-AMP primarily targets proteins and riboswitches involved in potassium homeostasis . It binds to two dedicated signal transduction proteins, DarA and DarB . For DarB, the (p)ppGpp synthetase/hydrolase Rel and the pyruvate carboxylase PycA have been identified as targets .

Mode of Action

Cyclic di-AMP inhibits the expression and activity of potassium uptake systems by binding to riboswitches and transporters, and activates the activity of potassium exporters . This allows the adjustment of uptake and export systems to achieve a balanced intracellular potassium concentration . In the absence of Cyclic di-AMP, many amino acids inhibit the growth of B. subtilis .

Pharmacokinetics

It is synthesized by a membrane-bound diadenylate cyclase enzyme called cdaa (daca), which condenses two atp molecules to make cyclic di-amp, releasing 2 pyrophosphates in the process .

Action Environment

Environmental factors such as osmotic changes caused by rainfall and drought can influence the action of Cyclic di-AMP . When stimulated by cues from the surrounding environment, bacteria and archaea control the intracellular Cyclic di-AMP levels by regulating the diadenylate cyclase or Cyclic di-AMP-specific phosphodiesterase activities .

Biochemische Analyse

Biochemical Properties

Cyclic di-AMP is synthesized by diadenylate cyclase enzymes, such as CdaA, which condense two ATP molecules to form cyclic di-AMP, releasing two pyrophosphates in the process . This compound interacts with several enzymes, proteins, and other biomolecules. For instance, cyclic di-AMP binds to riboswitches and transporters to regulate potassium uptake and export systems, ensuring a balanced intracellular potassium concentration . It also interacts with phosphoglucosamine mutase (GlmM), which is involved in cell wall peptidoglycan synthesis .

Cellular Effects

Cyclic di-AMP has significant effects on various types of cells and cellular processes. In bacteria, it regulates growth, cell wall homeostasis, biofilm formation, and virulence gene expression . It also influences heat and osmotic stress responses, sporulation, potassium transport, lysis, and antibiotic resistance . In eukaryotic cells, cyclic di-AMP can induce an immune response by activating the STING-TBK1-IRF3 pathway, leading to the production of type I interferons .

Molecular Mechanism

At the molecular level, cyclic di-AMP exerts its effects through binding interactions with various biomolecules. It binds to specific protein and riboswitch receptors, regulating their activity and triggering downstream signaling pathways . For example, cyclic di-AMP binds to the DarA and DarB proteins in Bacillus subtilis, which are involved in the synthesis of the alarmone (p)ppGpp and oxaloacetate . Additionally, cyclic di-AMP can inhibit the activity of potassium uptake systems by binding to riboswitches and transporters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic di-AMP can change over time. The stability and degradation of cyclic di-AMP are influenced by the activity of phosphodiesterases, which degrade cyclic di-AMP to pApA or AMP . Long-term studies have shown that cyclic di-AMP can affect cellular functions such as cell wall remodeling, DNA damage repair, and central metabolism .

Dosage Effects in Animal Models

The effects of cyclic di-AMP vary with different dosages in animal models. At low doses, cyclic di-AMP can enhance immune responses and protect against infections . At high doses, it may cause toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain concentration of cyclic di-AMP is required to elicit a significant biological response .

Metabolic Pathways

Cyclic di-AMP is involved in several metabolic pathways. It regulates the synthesis of exopolysaccharides, which are important for biofilm formation and bacterial virulence . Cyclic di-AMP also influences the metabolic balance of cell wall components and fatty acid synthesis . It interacts with enzymes such as diadenylate cyclase and phosphodiesterase, which are responsible for its synthesis and degradation .

Transport and Distribution

Within cells and tissues, cyclic di-AMP is transported and distributed through various mechanisms. It can be secreted by multidrug efflux pumps and transported by osmolyte transporters . Cyclic di-AMP can also bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . This distribution is crucial for its role in regulating cellular processes such as potassium homeostasis and immune responses .

Subcellular Localization

Cyclic di-AMP is localized in specific subcellular compartments, where it exerts its activity and function. In bacteria, it is often found in the cytoplasm and associated with the cell membrane . The localization of cyclic di-AMP is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is essential for its role in regulating processes such as potassium transport and biofilm formation .

Vorbereitungsmethoden

Cyclic di-adenosine monophosphate is synthesized by a membrane-bound diadenylate cyclase enzyme called CdaA (DacA). DacA condenses two adenosine triphosphate molecules to make cyclic di-adenosine monophosphate, releasing two pyrophosphates in the process. DacA requires a manganese or cobalt metal ion cofactor .

For industrial production, an efficient enzymatic method using the diadenylate cyclase DisA from Bacillus thuringiensis has been reported. This method involves overexpression and purification of DisA, followed by an enzyme-catalyzed reaction under optimal conditions (100mM CHES, pH 9.5, containing 2μM DisA, 10mM adenosine triphosphate, and 10mM magnesium chloride at 50°C for 4 hours). The product is then purified using high-performance liquid chromatography and lyophilized .

Analyse Chemischer Reaktionen

Cyclic di-adenosine monophosphate undergoes various chemical reactions, including hydrolysis and binding to specific proteins. The compound is hydrolyzed by phosphodiesterases, which break down the cyclic structure into linear forms. Common reagents used in these reactions include magnesium chloride and manganese or cobalt ions as cofactors .

Vergleich Mit ähnlichen Verbindungen

Cyclic di-adenosine monophosphate is part of a class of compounds known as cyclic dinucleotides, which include cyclic adenosine monophosphate, cyclic guanosine monophosphate, cyclic di-guanosine monophosphate, and guanosine pentaphosphate. These compounds are all involved in signal transduction but have different roles and targets. Cyclic di-adenosine monophosphate is unique in its dual role as both essential and potentially toxic in bacteria, depending on its concentration .

Similar compounds include:

- Cyclic adenosine monophosphate

- Cyclic guanosine monophosphate

- Cyclic di-guanosine monophosphate

- Guanosine pentaphosphate

Eigenschaften

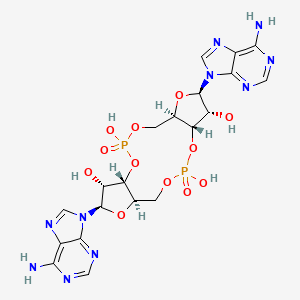

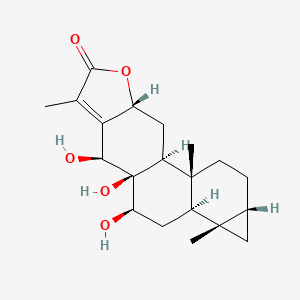

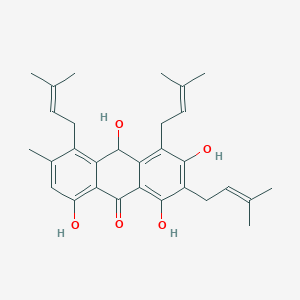

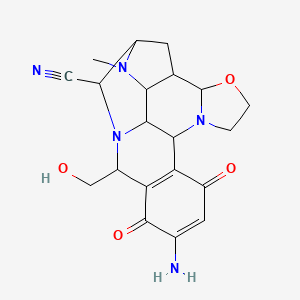

IUPAC Name |

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXMFTWFFKBFIN-XPWFQUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317771 | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54447-84-6 | |

| Record name | Cyclic-di-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic-di-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC-DI-AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide](/img/structure/B1251505.png)

![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)